molecular formula C16H23FN2O2 B3048480 tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate CAS No. 1707369-76-3

tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate

Cat. No.: B3048480
CAS No.: 1707369-76-3
M. Wt: 294.36
InChI Key: VPDHLEBSDRZKGH-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H23FN2O2 and a molecular weight of 294.37 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

Tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate is a precursor used in the synthesis of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that acts primarily on the mu-opioid receptors in the central nervous system .

Mode of Action

Fentanyl, the end product, binds to the mu-opioid receptors, mimicking the effects of endogenous opioids by mediating analgesic and euphoric effects .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of fentanyl and its analogues. The specific pathways depend on the synthesis method used . Once synthesized, fentanyl interacts with the opioid receptor pathways, leading to inhibition of pain signals and release of dopamine, which can cause feelings of euphoria .

Pharmacokinetics

It has a rapid onset and short duration of action .

Result of Action

The primary result of the action of this compound is the production of fentanyl or its analogues. These substances can have potent analgesic effects but also carry a high risk of addiction and overdose .

Action Environment

The action environment of this compound is primarily the chemical reactions involved in the synthesis of fentanyl. Factors such as temperature, pH, and the presence of other reactants can influence the efficiency of the synthesis . Once synthesized, the effects of fentanyl can be influenced by various factors, including the individual’s metabolism, the presence of other substances, and the route of administration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate typically involves the reaction of 4-amino-4-(2-fluorophenyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. Piperidine derivatives are known for their activity in the central nervous system, and this compound may be investigated for similar effects .

Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .

Comparison with Similar Compounds

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • 4-Amino-1-Boc-piperidine
  • 4-(N-Boc-amino)piperidine

Uniqueness: tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-6-4-5-7-13(12)17/h4-7H,8-11,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDHLEBSDRZKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133616
Record name 1-Piperidinecarboxylic acid, 4-amino-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707369-76-3
Record name 1-Piperidinecarboxylic acid, 4-amino-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707369-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-amino-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
Reactant of Route 3
tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
Reactant of Route 4
tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
Reactant of Route 5
tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate

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